b-Amino-4-nitrobenzenepropanol
Overview
Description
b-Amino-4-nitrobenzenepropanol: is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of an amino group, a nitro group, and a benzene ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of b-Amino-4-nitrobenzenepropanol typically involves the nitration of a benzene derivative followed by the introduction of an amino group and a propanol chain. One common method is as follows:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Addition of Propanol Chain: The final step involves the addition of a propanol chain to the amino group through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: b-Amino-4-nitrobenzenepropanol can undergo oxidation reactions, where the amino group is oxidized to a nitroso or nitro group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry: b-Amino-4-nitrobenzenepropanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may serve as a precursor for the development of pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry. They can be used to develop drugs with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of b-Amino-4-nitrobenzenepropanol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
4-Nitrobenzylamine: Similar structure with a nitro group and an amino group attached to a benzene ring.
4-Nitrophenylethanol: Contains a nitro group and a hydroxyl group attached to a benzene ring.
4-Aminobenzyl alcohol: Contains an amino group and a hydroxyl group attached to a benzene ring.
Uniqueness: b-Amino-4-nitrobenzenepropanol is unique due to the presence of both an amino group and a nitro group on the benzene ring, along with a propanol chain
Properties
IUPAC Name |
2-amino-3-(4-nitrophenyl)propan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLGMKWXPXAGEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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